molecular formula C11H14N2O4 B1517240 5-((tert-Butoxycarbonyl)amino)picolinic acid CAS No. 848308-47-4

5-((tert-Butoxycarbonyl)amino)picolinic acid

Cat. No. B1517240
CAS RN: 848308-47-4
M. Wt: 238.24 g/mol
InChI Key: QTHQRNWVCRIQCR-UHFFFAOYSA-N
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Description

“5-((tert-Butoxycarbonyl)amino)picolinic acid” is a chemical compound with the CAS Number: 848308-47-4 . It has a molecular weight of 223.23 and its IUPAC name is 5-(tert-butoxycarbonyl)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C11H13NO4 . The InChI Code is 1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-8(9(13)14)12-6-7/h4-6H,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It is expected to have a boiling point of 356.5±27.0 °C at 760 mmHg . The compound is expected to have a flash point of 169.4±23.7 °C .

Scientific Research Applications

Peptide Synthesis

5-(BOC-amino)picolinic acid: is utilized in peptide synthesis, particularly in the formation of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. This protection is crucial to prevent unwanted reactions that may occur due to the multiple reactive groups present in amino acids .

Ionic Liquid Formation

The compound is used to create tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These ionic liquids are derived from Boc-protected amino acids and have applications in organic synthesis as reactants and reaction media. Their unique properties, such as low viscosity and high thermal stability, make them suitable for high-temperature reactions .

Organic Synthesis

In organic synthesis, 5-(BOC-amino)picolinic acid can be involved in the preparation of Boc-AAILs, which are then used as starting materials for various synthetic pathways. The Boc group ensures that the reactive side chains are protected, allowing for more controlled reactions .

Deprotection Strategies

The compound plays a role in deprotection strategies where the Boc group is removed from amino acids or peptides. This step is essential after the synthesis process to obtain the final product without protective groups. The deprotection is carried out using specific conditions that do not harm the integrity of the molecule .

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305+P351+338, and P302+352 .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h4-6H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHQRNWVCRIQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651749
Record name 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((tert-Butoxycarbonyl)amino)picolinic acid

CAS RN

848308-47-4
Record name 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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